1-Benzylpyrrolidine
Overview
Description
Synthesis Analysis
The synthesis of 1-Benzylpyrrolidine involves several methods, including the trapping of metabolically generated electrophilic species with cyanide ion during the metabolism of 1-benzylpyrrolidine, leading to various cyano adducts and cyanolactams (Ho & Castagnoli, 1980). Another approach involves a convenient route starting from inexpensive and commercially available materials, utilizing Curtius rearrangement mediated by sodium nitrite and trifluoroacetic acid (Jean et al., 2001).
Molecular Structure Analysis
Computational studies have been conducted to understand the structure-directing effect of benzylpyrrolidine and its derivatives in the synthesis of microporous materials, revealing insights into the molecular packing and interaction energies within such structures (Gómez-Hortigüela et al., 2004).
Chemical Reactions and Properties
1-Benzylpyrrolidine undergoes various chemical reactions, including stereoselective reductions and reactions with sodium borohydride and metal chlorides, to produce intermediates and derivatives with potential applications in pharmaceuticals (Jumali et al., 2017).
Scientific Research Applications
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Pyrrolidine in Drug Discovery
- Field : Medicinal Chemistry
- Application : The five-membered pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . It is used to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional (3D) coverage due to the non-planarity of the ring .
- Methods : The review reports bioactive molecules with target selectivity characterized by the pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones and prolinol . The synthetic strategies used include ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings .
- Results : The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
-
Pyrrolidine-Functionalized Nucleoside Analogs
- Field : Medicinal Chemistry
- Application : A series of novel pyrrolidine-functionalized purine and pyrimidine nucleosides was prepared and tested for their antiviral and anticancer activity .
- Methods : The nucleoside analogs were prepared via PyBOP-catalyzed SNAr addition-elimination reactions of commercial halogenated precursors .
- Results : The newly synthesized nucleoside analogs showed limited biological activity, probably as a result of their poor cellular uptake and their inefficient bioactivation to the corresponding nucleoside monophosphates . A phosphoramidate prodrug had improved cell permeability and was metabolized to the nucleoside monophosphate form in human cells .
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Synthesis of Polyfunctionalized Carbazoles and Pyrrolo[3,4-c]Carbazoles
- Field : Organic Chemistry
- Application : An efficient synthesis of polyfunctionalized carbazoles and pyrrolo[3,4-c]carbazoles was developed . These compounds are important because the carbazole skeleton is widely occurring in natural alkaloids and pharmacologically active compounds representing a broad spectrum of important bioactivities .
- Methods : The synthesis involved a p-TsOH catalyzed Diels-Alder reaction of 3-(indol-3-yl)maleimides with chalcone in toluene at 60°C . This was followed by DDQ oxidation in acetonitrile at room temperature to give the aromatized pyrrolo[3,4-c]carbazoles .
- Results : The reaction resulted in polyfunctionalized carbazoles in satisfactory yields .
-
Inhibition of Viral Reverse Transcriptases and Mammalian DNA Polymerases
- Field : Medicinal Chemistry
- Application : Unnatural nucleoside analogs, including those functionalized with pyrrolidine, have been used to inhibit viral reverse transcriptases and mammalian DNA polymerases . This approach has proven useful in antiviral and anticancer therapy .
- Methods : The majority of current nucleoside drugs retain the canonical nucleobase structure, which is fused to an unnatural sugar .
- Results : The specific results of this application were not detailed in the source .
Future Directions
properties
IUPAC Name |
1-benzylpyrrolidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N/c1-2-6-11(7-3-1)10-12-8-4-5-9-12/h1-3,6-7H,4-5,8-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWEGCQIIDCZZED-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30184009 | |
Record name | 1-Benzylpyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30184009 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzylpyrrolidine | |
CAS RN |
29897-82-3 | |
Record name | 1-(Phenylmethyl)pyrrolidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=29897-82-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Benzylpyrrolidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029897823 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Benzylpyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30184009 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(benzyl)pyrrolidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.382 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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